Dimethyl 4,4'-biphenyl-d8-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 4,4’-biphenyl-d8-dicarboxylate is a deuterium-labeled derivative of Dimethyl 4,4’-biphenyl-dicarboxylate. This compound is known for its hepatoprotective properties and is derived from Schizandra fructus . The deuterium labeling is often used in scientific research to study pharmacokinetics and metabolic profiles due to its stability and traceability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 4,4’-biphenyl-d8-dicarboxylate can be synthesized through the esterification of 4,4’-biphenyldicarboxylic acid with deuterated methanol (CD3OD) in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture for several hours to ensure complete esterification .
Industrial Production Methods
Industrial production of Dimethyl 4,4’-biphenyl-d8-dicarboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4,4’-biphenyl-d8-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4,4’-biphenyldicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: 4,4’-biphenyldicarboxylic acid.
Reduction: 4,4’-biphenyldimethanol.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
Dimethyl 4,4’-biphenyl-d8-dicarboxylate has several applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics due to its deuterium labeling.
Biology: Employed in metabolic studies to understand the biotransformation of compounds in biological systems.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The hepatoprotective effects of Dimethyl 4,4’-biphenyl-d8-dicarboxylate are believed to be mediated through the induction of interferon-related signal transduction pathways. The compound activates the JAK/STAT signaling pathway, leading to the expression of interferon-stimulated genes that provide protective effects against liver damage .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 4,4’-biphenyl-dicarboxylate: The non-deuterated version with similar hepatoprotective properties.
Dimethyl 2,2’-biphenyl-dicarboxylate: A structural isomer with different chemical properties and applications.
Dimethyl 2,2’-difluorobiphenyl-4,4’-dicarboxylate: A fluorinated derivative used in the synthesis of advanced materials.
Uniqueness
Dimethyl 4,4’-biphenyl-d8-dicarboxylate is unique due to its deuterium labeling, which provides enhanced stability and traceability in scientific studies. This makes it particularly valuable in pharmacokinetic and metabolic research .
Biological Activity
Dimethyl 4,4'-biphenyl-d8-dicarboxylate (DDB) is a compound of significant interest in biomedical research, particularly for its hepatoprotective properties and potential applications in treating liver diseases. This article explores the biological activity of DDB, focusing on its mechanisms of action, effects on liver function, and implications for therapeutic use.
- IUPAC Name : Dimethyl 4,4'-biphenyl-dicarboxylate
- CAS Number : 792-74-5
- Molecular Formula : C16H14O4
- Molecular Weight : 270.28 g/mol
- Structure : The compound features a biphenyl structure with two carboxylate groups esterified with methyl groups.
DDB has been shown to exert its biological effects primarily through the following mechanisms:
- Hepatoprotection : DDB acts as a hepatoprotectant, mitigating liver damage induced by various toxic agents. It has been studied for its role in normalizing elevated levels of alanine aminotransferase (ALT), a marker of liver injury .
- Stimulation of JAK/STAT Signaling : At concentrations of 250 µg/ml, DDB stimulates the JAK/STAT signaling pathway in HepG2 cells, leading to the induction of interferon-α stimulated genes .
- Impact on Cytochrome P450 Enzymes : DDB treatment has been associated with alterations in cytochrome P450 enzyme activity, which plays a crucial role in drug metabolism and detoxification processes .
Case Studies and Experimental Results
A series of studies have investigated the effects of DDB on liver function and cellular behavior:
- Study on Liver Function :
Treatment Duration | ALT Levels (U/L) | γ-GT Levels (U/L) |
---|---|---|
Control | Baseline | Baseline |
1 Month | Increased | Increased |
3 Months | Significantly Increased | Significantly Increased |
- Cell Proliferation and DNA Synthesis :
Table of Biochemical Parameters
Parameter | Control Group | DDB Treated (1 Month) | DDB Treated (3 Months) |
---|---|---|---|
ALT | Baseline | Elevated | Significantly Elevated |
γ-GT | Baseline | Elevated | Significantly Elevated |
CYP450 Expression | Normal | Decreased | Increased |
S-phase Cell Fraction (%) | Baseline | Moderate Increase | Significant Increase |
Safety and Toxicology
While DDB shows promise as a hepatoprotectant, concerns regarding its long-term safety profile have emerged. Continuous administration may lead to alterations in DNA replication and cellular behavior that could predispose to tumorigenesis . Therefore, further research is needed to establish the long-term effects and safety of DDB in clinical settings.
Properties
IUPAC Name |
methyl 2,3,5,6-tetradeuterio-4-(2,3,5,6-tetradeuterio-4-methoxycarbonylphenyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-15(17)13-7-3-11(4-8-13)12-5-9-14(10-6-12)16(18)20-2/h3-10H,1-2H3/i3D,4D,5D,6D,7D,8D,9D,10D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRIRZXWWALTPU-UWAUJQNOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2=C(C(=C(C(=C2[2H])[2H])C(=O)OC)[2H])[2H])[2H])[2H])C(=O)OC)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.